Cas no 2229473-64-5 (3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine)

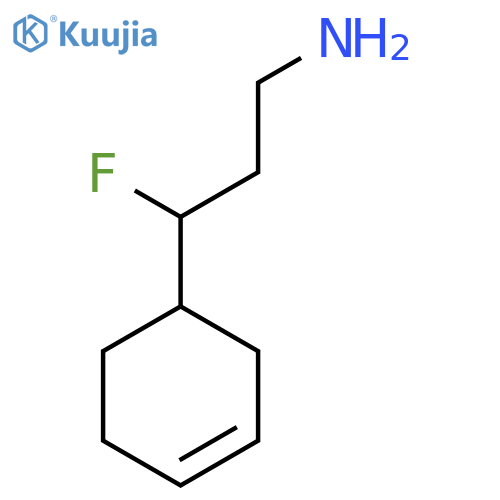

2229473-64-5 structure

商品名:3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine

- EN300-1813215

- 2229473-64-5

-

- インチ: 1S/C9H16FN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-2,8-9H,3-7,11H2

- InChIKey: DFYUSWYCPMTWIR-UHFFFAOYSA-N

- ほほえんだ: FC(CCN)C1CC=CCC1

計算された属性

- せいみつぶんしりょう: 157.126677677g/mol

- どういたいしつりょう: 157.126677677g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 26Ų

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1813215-0.25g |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |

2229473-64-5 | 0.25g |

$1564.0 | 2023-09-19 | ||

| Enamine | EN300-1813215-2.5g |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |

2229473-64-5 | 2.5g |

$3332.0 | 2023-09-19 | ||

| Enamine | EN300-1813215-0.1g |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |

2229473-64-5 | 0.1g |

$1496.0 | 2023-09-19 | ||

| Enamine | EN300-1813215-1g |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |

2229473-64-5 | 1g |

$1701.0 | 2023-09-19 | ||

| Enamine | EN300-1813215-5g |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |

2229473-64-5 | 5g |

$4930.0 | 2023-09-19 | ||

| Enamine | EN300-1813215-0.05g |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |

2229473-64-5 | 0.05g |

$1428.0 | 2023-09-19 | ||

| Enamine | EN300-1813215-5.0g |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |

2229473-64-5 | 5g |

$4930.0 | 2023-06-01 | ||

| Enamine | EN300-1813215-10.0g |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |

2229473-64-5 | 10g |

$7312.0 | 2023-06-01 | ||

| Enamine | EN300-1813215-0.5g |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |

2229473-64-5 | 0.5g |

$1632.0 | 2023-09-19 | ||

| Enamine | EN300-1813215-1.0g |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine |

2229473-64-5 | 1g |

$1701.0 | 2023-06-01 |

3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine 関連文献

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

2229473-64-5 (3-(cyclohex-3-en-1-yl)-3-fluoropropan-1-amine) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量